![molecular formula C20H16FN3S B2807463 4-[(4-Fluorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1207030-54-3](/img/structure/B2807463.png)
4-[(4-Fluorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[(4-Fluorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine” is a complex organic molecule that contains several functional groups. It has a pyrazolo[1,5-a]pyrazine core, which is a bicyclic structure composed of two nitrogen-containing rings (pyrazole and pyrazine). Attached to this core are a fluorobenzyl group and a methylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the bicyclic pyrazolo[1,5-a]pyrazine core, with the fluorobenzyl and methylphenyl groups attached at the 4 and 2 positions, respectively .Chemical Reactions Analysis
As for the chemical reactions, it would depend on the conditions and reagents used. The presence of the sulfur atom in the thioether linkage (benzylthio group) could potentially make this compound susceptible to oxidation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a fluorine atom could influence its reactivity and the polarity of the molecule .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
Novel Synthesis Approaches : Research includes the synthesis of various fluorine-substituted compounds, such as benzo[b]pyrans and pyrazoles, with potential anticancer activities. For instance, novel fluoro-substituted benzo[b]pyran compounds were synthesized and evaluated against lung, breast, and CNS cancer cell lines, demonstrating anticancer activity at low concentrations (Hammam et al., 2005). Similarly, fluoro-substituted chromeno[2,3-c]pyrazol- and benzothieno[2,3-c]pyrazol-4(1H)-ones were synthesized, showcasing the diverse synthetic routes possible for fluoro-substituted heterocycles (Holzer et al., 2010).
Regioselectivity in Synthesis : The study of regioselectivity in 1,3-dipolar cycloadditions leading to isoxazoline and pyrazolo[3,4-d]pyridazines underscores the importance of precise chemical reactions in synthesizing complex molecules with potential biological activities (Zaki et al., 2016).
Biological Activities
Anticancer Properties : Several studies have focused on the design and synthesis of compounds with potential anticancer activities. For example, pyrazole derivatives containing benzo[d]thiazole and aminoguanidine units have shown significant in vitro anti-proliferative activity against different cancer cell lines, suggesting their potential as anticancer agents (Liu et al., 2019).
Antimicrobial and Anti-inflammatory Activities : The synthesis and evaluation of new imidazolyl acetic acid derivatives revealed compounds with significant anti-inflammatory and analgesic activities, indicating the potential for developing new therapeutic agents (Khalifa et al., 2008).
Enzyme Inhibition : Pyrazole derivatives have been synthesized as potential COX-2 inhibitors, highlighting the role of chemical synthesis in discovering new drugs for treating inflammation and related disorders (Patel et al., 2004).
Eigenschaften
IUPAC Name |
4-[(4-fluorophenyl)methylsulfanyl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3S/c1-14-4-2-3-5-17(14)18-12-19-20(22-10-11-24(19)23-18)25-13-15-6-8-16(21)9-7-15/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEYCSZSWGINMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2Z)-2-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B2807381.png)
![(1S,3R)-3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid](/img/structure/B2807384.png)
![N-(3,4-dimethylphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2807386.png)
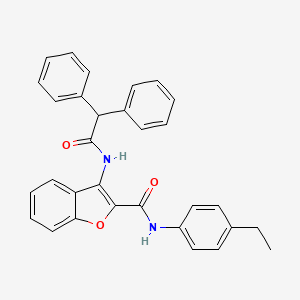
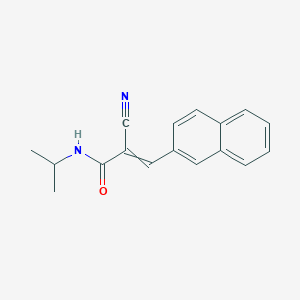

![4-(9-chloro-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2807393.png)
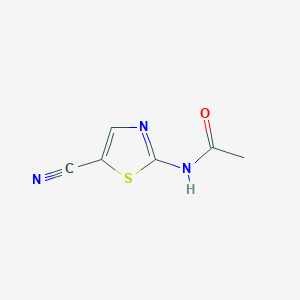

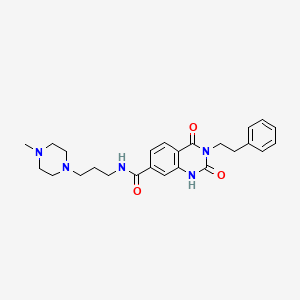
![1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2807398.png)
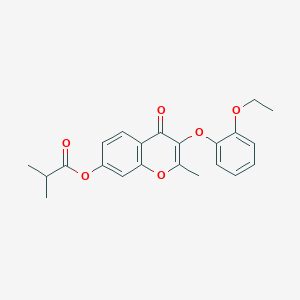

![4-ethoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2807401.png)
